molecular formula C21H18N2O4S B2717524 2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENOL CAS No. 663199-63-1

2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENOL

Cat. No.: B2717524
CAS No.: 663199-63-1
M. Wt: 394.45
InChI Key: VQGDKZBMJDVYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenol” is a chemical compound with the molecular formula C21H18N2O4S . It has an average mass of 394.444 Da and a monoisotopic mass of 394.098724 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H18N2O4S/c1-27-16-12-10-15(11-13-16)14-23(18-7-3-4-8-19(18)24)21-17-6-2-5-9-20(17)28(25,26)22-21/h2-13,24H,14H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine derivative with high singlet oxygen quantum yield, indicating potential for Type II photosensitizers in the treatment of cancer through photodynamic therapy. This reflects the significance of structurally complex molecules with photophysical and photochemical properties for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Binding Site Identification

Xiong et al. (2006) utilized a novel photoactive benzoic acid derivative to identify the phenol binding site of UDP-glucuronosyltransferases, highlighting the utility of chemical probes in elucidating enzyme functions and mechanisms (Xiong, Bernardi, Bratton, Ward, Battaglia, Finel, Drake, & Radomińska-Pandya, 2006).

Environmental Biodegradation

Research by Bisaillon et al. (1993) on the anaerobic transformation of phenolic compounds to benzoates under methanogenic conditions underscores the role of microbial consortia in environmental biodegradation processes. This demonstrates the interest in understanding and leveraging microbial capabilities for pollutant removal (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).

Synthetic Chemistry and Fluorescence

Padalkar et al. (2011) synthesized novel benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, studying their photophysical properties. This work illustrates the development of fluorescent compounds for various applications, including sensors and bioimaging, based on structural modifications of phenolic compounds (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).

Safety and Hazards

The safety information for this compound indicates that it may be an irritant . Always handle chemicals with appropriate safety measures.

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methyl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-27-16-12-10-15(11-13-16)14-23(18-7-3-4-8-19(18)24)21-17-6-2-5-9-20(17)28(25,26)22-21/h2-13,24H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGDKZBMJDVYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=C2O)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.